molecular formula C9H5BrClNO2 B13972010 5-bromo-6-chloro-1H-indole-7-carboxylic acid

5-bromo-6-chloro-1H-indole-7-carboxylic acid

Cat. No.: B13972010
M. Wt: 274.50 g/mol
InChI Key: KYRNROGCIGXKTE-UHFFFAOYSA-N
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Description

5-bromo-6-chloro-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-chloro-1H-indole-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of indole derivatives under controlled conditions. For instance, an iron(III) chloride-mediated reaction with hydrazine hydrate in methanol at 60°C can yield tribromoindole, which can be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-chloro-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized indole derivatives .

Mechanism of Action

The mechanism of action of 5-bromo-6-chloro-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-6-chloro-1H-indole-7-carboxylic acid is unique due to its specific bromine and chlorine substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C9H5BrClNO2

Molecular Weight

274.50 g/mol

IUPAC Name

5-bromo-6-chloro-1H-indole-7-carboxylic acid

InChI

InChI=1S/C9H5BrClNO2/c10-5-3-4-1-2-12-8(4)6(7(5)11)9(13)14/h1-3,12H,(H,13,14)

InChI Key

KYRNROGCIGXKTE-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C(=C(C=C21)Br)Cl)C(=O)O

Origin of Product

United States

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